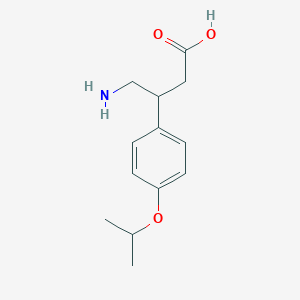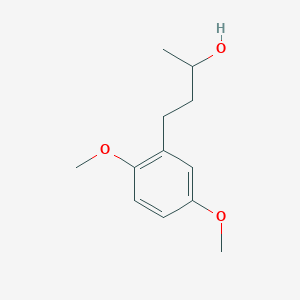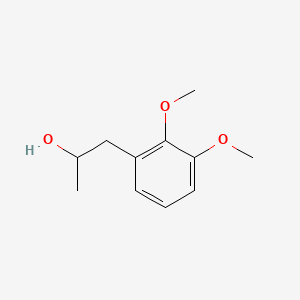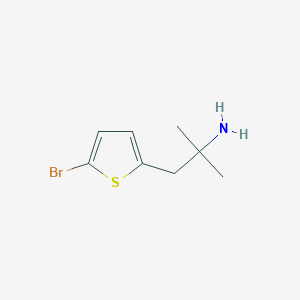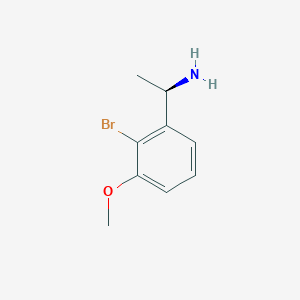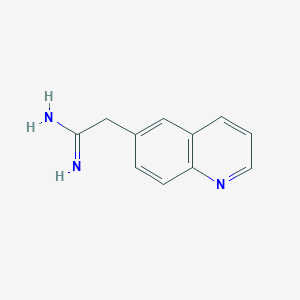
2-(Quinolin-6-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-6-yl)acetimidamide: is a chemical compound that features a quinoline ring structure. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological activities and applications in medicinal chemistry . The presence of the quinoline ring in this compound makes it a compound of interest for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-6-yl)acetimidamide typically involves the functionalization of the quinoline ring. One common method is the reaction of quinoline derivatives with appropriate reagents to introduce the acetimidamide group. This can be achieved through various classical synthetic protocols such as the Skraup, Doebner-Von Miller, and Friedlander reactions . These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of transition metal catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-(Quinolin-6-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
科学的研究の応用
2-(Quinolin-6-yl)acetimidamide has several scientific research applications, including:
作用機序
The mechanism of action of 2-(Quinolin-6-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows the compound to interact with enzymes and receptors, potentially inhibiting their activity. For example, quinoline derivatives are known to inhibit DNA synthesis in parasites, leading to their antiparasitic effects . The compound may also induce apoptosis in cancer cells by activating caspase pathways and causing DNA damage .
類似化合物との比較
Quinoline: A basic nitrogen-containing heterocycle with similar biological activities.
Quinolin-2(1H)-ones: Compounds with a similar quinoline structure but different functional groups, known for their pharmacological properties.
Quinolinyl-pyrazoles: These compounds combine quinoline and pyrazole rings, exhibiting unique biological activities.
Uniqueness: 2-(Quinolin-6-yl)acetimidamide is unique due to its specific functional group (acetimidamide) attached to the quinoline ring. This functionalization can enhance its biological activity and make it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-quinolin-6-ylethanimidamide |
InChI |
InChI=1S/C11H11N3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-6H,7H2,(H3,12,13) |
InChIキー |
DAXCGTZMOWMCBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CC(=N)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
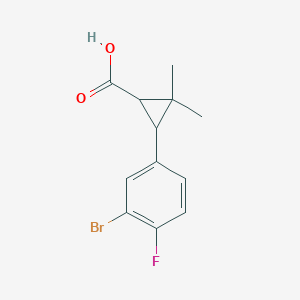
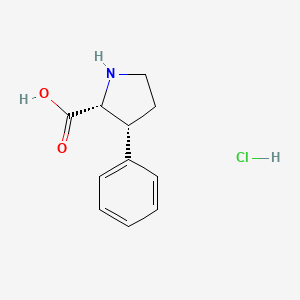
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
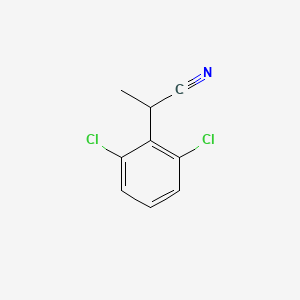
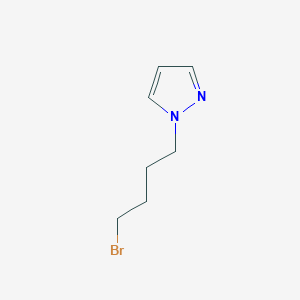
amine](/img/structure/B13610648.png)
